1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
CAS No.: 2640969-95-3
Cat. No.: VC11821926
Molecular Formula: C17H23N7O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640969-95-3 |
|---|---|
| Molecular Formula | C17H23N7O2 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 1-methyl-3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyrazin-2-one |
| Standard InChI | InChI=1S/C17H23N7O2/c1-21-5-4-18-15(16(21)25)23-6-8-24(9-7-23)17-19-3-2-14(20-17)22-10-12-26-13-11-22/h2-5H,6-13H2,1H3 |
| Standard InChI Key | LODMKXACDJHXJE-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
| Canonical SMILES | CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Introduction
1-Methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structural features, including a dihydropyrazinone core and multiple heterocyclic rings. This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological applications and diverse biological activities.
Synthesis and Chemical Reactivity
The synthesis of 1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. These reactions often include the formation of the dihydropyrazinone core and the attachment of the morpholinylpyrimidine moiety through the piperazine ring. The presence of various functional groups allows for a range of chemical reactions, including nucleophilic substitutions and additions.
Biological Activities and Applications
Research indicates that this compound exhibits significant biological activities, which are crucial for its potential applications in medicinal chemistry. These activities can include interactions with various biological targets, influencing cellular processes and signaling pathways.
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antimicrobial Activity | Inhibition of microbial growth | Treatment of infections |
| Anticancer Properties | Inhibition of tumor cell proliferation | Cancer therapy |
| CNS Activity | Interaction with central nervous system targets | Neurological disorders |
Interaction Studies and Pharmacological Profiles
Interaction studies are essential for understanding how 1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one interacts with biological targets. These studies help in predicting its pharmacological profile, including efficacy, safety, and potential side effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one. A comparison of these compounds highlights their unique characteristics and biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(1-methylpyrazol) | Contains pyrazole ring | Anticancer properties | Different ring structure |
| 4-(morpholinyl)pyrimidine | Morpholine attached to pyrimidine | Antimicrobial activity | Simpler structure |
| 5-(trifluoromethyl)phenyl-piperazine | Trifluoromethyl group on phenyl | CNS activity | Fluorinated substituent enhances lipophilicity |
These comparisons illustrate how modifications in chemical structure can influence biological activity and pharmacological profiles.
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